N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea is a useful research compound. Its molecular formula is C18H12Cl2F3N5O and its molecular weight is 442.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Activity
Research has shown potential antiallergic activity for compounds similar to N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea. Studies involving analogs of this compound have indicated efficacy in rat models of passive cutaneous anaphylaxis (Lesher, Singh, & Mielens, 1982).
Synthesis and Reactivity
The compound has been involved in studies focusing on synthetic chemistry. For example, reactions with isocyanates have been investigated, contributing to the development of novel compounds with potential applications in various fields (Singh, 1992).
Cytokinin Activity
This chemical has been studied for its cytokinin activity in tobacco callus bioassays. Some derivatives, including those with chlorophenyl components, showed significant activity, suggesting potential agricultural applications (Takahashi et al., 1978).
Corrosion Inhibition
Derivatives of this compound have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial contexts, particularly in maintaining the integrity of metal structures and machinery (Mistry et al., 2011).
Crystal Structure Analysis
Studies have been conducted to understand the crystal structure of similar compounds, which is crucial for determining their chemical properties and potential applications in various industries (Cho et al., 2015).
Polymerization Initiators
N-aryl-N'-pyridyl ureas, related to the compound , have been synthesized and evaluated as thermal latent initiators for the ring-opening polymerization of epoxides. This research is essential for developing new materials with specific properties for industrial applications (Makiuchi, Sudo, & Endo, 2015).
Antibacterial and Antifungal Activity
Some derivatives have been synthesized and tested for antibacterial and antifungal activities, indicating potential applications in pharmaceuticals and agricultural chemicals (Sujatha, Shilpa, & Gani, 2019).
Inhibition of Translation Initiation
Research on N,N'-diarylureas, structurally related to the target compound, has shown that they can inhibit translation initiation, a critical process in cancer cell proliferation. This discovery opens pathways for developing new anticancer agents (Denoyelle et al., 2012).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N5O/c19-11-4-6-12(7-5-11)25-17(29)28-15-3-1-2-14(26-15)27-16-13(20)8-10(9-24-16)18(21,22)23/h1-9H,(H3,24,25,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYYWBWTMVKCLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.